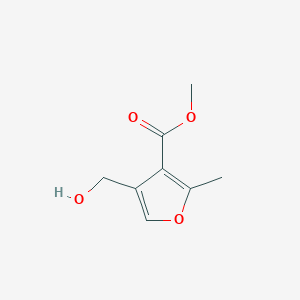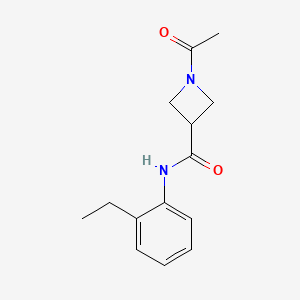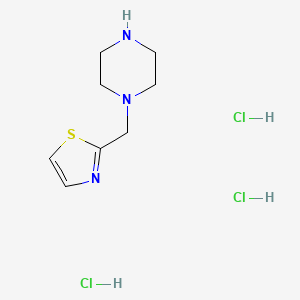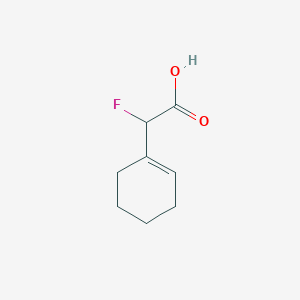![molecular formula C15H14N2O3S B2549827 N-[2-(フラン-2-イル)-2-(チオフェン-3-イル)エチル]-5-メチル-1,2-オキサゾール-4-カルボキサミド CAS No. 2097915-98-3](/img/structure/B2549827.png)
N-[2-(フラン-2-イル)-2-(チオフェン-3-イル)エチル]-5-メチル-1,2-オキサゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、フラン-チオフェン-オキサゾール骨格を含む新規なカルコン誘導体を合成した . これらのうち、化合物 7g は、肺癌 (A549) および肝臓癌 (HepG2) 細胞株に対して有望な抗癌活性を示した。それは、基準薬であるドキソルビシンと同等の IC50 値を示した。
- フラン誘導体は、その抗菌の可能性について調査されてきた。 例えば、研究者は鈴木-宮浦クロスカップリング反応を用いてフラン誘導体を合成した . 我々の化合物の抗菌活性を調べることは有益であろう。
- フラン含有クロメノンをその最長吸収帯で光分解すると、二量体光生成物が得られた . 我々の化合物の光化学的挙動を探ることは、その反応性についての洞察を提供する可能性がある。
抗癌活性
抗菌特性
光反応性研究
作用機序
Target of Action
Compounds containing furan, thiophene, and oxazole rings have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide”. Generally, such compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan, thiophene, and oxazole-containing compounds have been found to modulate a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its physicochemical properties, such as solubility, lipophilicity, and chemical stability .
Result of Action
Furan, thiophene, and oxazole-containing compounds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of many compounds .
生化学分析
Biochemical Properties
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the furan and thiophene rings in the compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Additionally, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can alter the phosphorylation status of target proteins, thereby modulating signal transduction processes . The oxazole ring in the compound can also form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function.
Cellular Effects
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of downstream signaling molecules . This can result in altered cell proliferation, differentiation, and apoptosis.
Furthermore, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . The compound may also influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of energy and other metabolites.
Molecular Mechanism
The molecular mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the furan and thiophene rings can interact with the active sites of enzymes, leading to enzyme inhibition or activation . This can result in changes in the catalytic activity of the enzymes, affecting various biochemical pathways.
Additionally, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can modulate gene expression by binding to transcription factors and other regulatory proteins. This interaction can alter the binding affinity of these proteins to DNA, leading to changes in the transcriptional activity of target genes . The compound may also affect the stability and degradation of proteins by interacting with ubiquitin ligases and other components of the proteasome pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities . These degradation products can further interact with cellular components, potentially leading to cumulative or synergistic effects.
Long-term studies have shown that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can have sustained effects on cellular processes, such as gene expression and metabolism . These effects may be due to the persistent presence of the compound or its metabolites in the cellular environment, leading to prolonged modulation of biochemical pathways.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXJTQWDXMEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
![Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B2549749.png)


![Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2549754.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2549757.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2549766.png)

